molecular formula C15H17N5NaO6S2 B1668873 Cefpodoxime sodium CAS No. 82619-04-3

Cefpodoxime sodium

Cat. No.: B1668873
CAS No.: 82619-04-3
M. Wt: 450.5 g/mol
InChI Key: CQHUQKSVVNWKKT-XYNKDNFRSA-N
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Mechanism of Action

Target of Action

Cefpodoxime Sodium, also known as this compound Salt, is a third-generation cephalosporin antibiotic . Its primary targets are Gram-positive and Gram-negative bacteria . It binds preferentially to penicillin-binding protein 3 (PBP3) , which plays a crucial role in bacterial cell wall synthesis .

Mode of Action

This compound inhibits bacterial cell wall synthesis by binding to PBP3 . This binding inhibits the production of peptidoglycan, the primary constituent of bacterial cell walls . The inhibition of peptidoglycan synthesis leads to the weakening of the bacterial cell wall, causing bacterial cell lysis and death .

Biochemical Pathways

The bactericidal activity of this compound results from its inhibition of cell wall synthesis . By binding to PBP3, it disrupts the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This disruption affects the integrity of the bacterial cell wall, leading to cell lysis and death .

Pharmacokinetics

This compound is a prodrug, which is absorbed and de-esterified by the intestinal mucosa to Cefpodoxime . It has an oral bioavailability of approximately 50% . The elimination half-life of this compound is about 2 hours . It is primarily eliminated by the kidneys .

Result of Action

The molecular and cellular effects of this compound’s action result in the death of the bacteria. By inhibiting the synthesis of peptidoglycan, the bacterial cell wall becomes weak, leading to cell lysis and death . This results in the effective treatment of various bacterial infections, including gonorrhea, community-acquired pneumonia, and sinusitis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of beta-lactamase enzymes can inactivate Cefpodoxime . Cefpodoxime is stable in the presence of these enzymes . Additionally, the absorption and bioavailability of this compound can be affected by the pH of the stomach and the presence of food .

Biochemical Analysis

Biochemical Properties

Cefpodoxime sodium inhibits the synthesis of peptidoglycan in bacterial cell walls . The active metabolite of Cefpodoxime binds preferentially to penicillin-binding protein 3, which inhibits the production of peptidoglycan, the primary constituent of bacterial cell walls .

Cellular Effects

This compound has a wide range of effects on various types of cells. It is known to inhibit bacterial cell wall synthesis by binding to one or more of the penicillin-binding proteins (PBPs), which in turn inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis .

Molecular Mechanism

The bactericidal activity of this compound results from its inhibition of cell wall synthesis. The active metabolite of this compound binds preferentially to penicillin-binding protein 3, which inhibits the production of peptidoglycan, the primary constituent of bacterial cell walls .

Temporal Effects in Laboratory Settings

This compound has an oral bioavailability of approximately 50%, which is increased when taken with food . It has an elimination half-life of 2-3 hours in adults, which is prolonged in renal failure

Dosage Effects in Animal Models

The dose of this compound for dogs is typically 2.3 to 4.5 mg per pound of body weight based on the type and severity of infection . It is usually prescribed for a period of 5 to 7 days, but it can be given for up to 10 days if needed .

Metabolic Pathways

This compound is a prodrug that is absorbed from the gastrointestinal tract and de-esterified to its active metabolite, Cefpodoxime . Following oral administration of 100 mg of Cefpodoxime proxetil to fasting subjects, approximately 50% of the administered Cefpodoxime dose was absorbed systemically .

Transport and Distribution

This compound has good tissue penetration, including lung and tonsils, and penetrates into pleural fluid

Preparation Methods

Synthetic Routes and Reaction Conditions: Cefpodoxime is synthesized through a multi-step process involving the condensation of 7-aminocephalosporanic acid (7-ACA) with various side chains. The key steps include:

Industrial Production Methods: Industrial production of cefpodoxime involves large-scale fermentation processes to produce 7-ACA, followed by chemical synthesis steps similar to those described above. The process is optimized for high yield and purity, ensuring the production of pharmaceutical-grade cefpodoxime .

Chemical Reactions Analysis

Types of Reactions: Cefpodoxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Cefpodoxime has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Properties

Key on ui mechanism of action

Cefpodoxime is active against a wide spectrum of Gram-positive and Gram-negative bacteria. Cefpodoxime is stable in the presence of beta-lactamase enzymes. As a result, many organisms resistant to penicillins and cephalosporins, due to their production of beta-lactamase, may be susceptible to cefpodoxime. Cefpodoxime is inactivated by certain extended spectrum beta-lactamases. The bactericidal activity of cefpodoxime results from its inhibition of cell wall synthesis. The active metabolite of cefpodoxime binds preferentially to penicillin binding protein 3, which inhibits production of peptidoglycan, the primary constituent of bacterial cell walls.

CAS No.

82619-04-3

Molecular Formula

C15H17N5NaO6S2

Molecular Weight

450.5 g/mol

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C15H17N5O6S2.Na/c1-25-3-6-4-27-13-9(12(22)20(13)10(6)14(23)24)18-11(21)8(19-26-2)7-5-28-15(16)17-7;/h5,9,13H,3-4H2,1-2H3,(H2,16,17)(H,18,21)(H,23,24);/b19-8-;/t9-,13-;/m1./s1

InChI Key

CQHUQKSVVNWKKT-XYNKDNFRSA-N

SMILES

COCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)[O-].[Na+]

Isomeric SMILES

COCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OC)/C3=CSC(=N3)N)SC1)C(=O)O.[Na]

Canonical SMILES

COCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O.[Na]

Appearance

Solid powder

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

1.85e-01 g/L

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Cefpodoxime sodium;  R 3746;  R-3746;  R3746;  R 3763;  R-3763;  R3763;  U 76253A;  U-76253A;  U76253A; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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